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Compound of Interest

Compound Name: 4-(3-Hydroxyphenyl)benzaldehyde

Cat. No.: B1334175

An In-depth Technical Guide to the Spectroscopic Profile of 4-(3-
Hydroxyphenyl)benzaldehyde

This technical guide offers a comprehensive analysis of the spectroscopic data for 4-(3-
Hydroxyphenyl)benzaldehyde, a biphenyl derivative of significant interest in medicinal
chemistry and materials science. As a key intermediate, its structural verification is paramount.
This document provides a detailed exploration of its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) profiles, grounded in established analytical
principles. The methodologies described herein are designed to be self-validating, ensuring
researchers, scientists, and drug development professionals can confidently identify and
characterize this molecule.

Molecular Structure and Overview

4-(3-Hydroxyphenyl)benzaldehyde possesses a molecular formula of C13H1002 and a
molecular weight of 198.22 g/mol . The structure features a benzaldehyde moiety linked to a
hydroxyphenyl group at the 4-position. The hydroxyl group at the 3-position of the second
phenyl ring is a key feature influencing the molecule's electronic properties and spectroscopic
signature.

Chemical Structure of 4-(3-Hydroxyphenyl)benzaldehyde
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.
For 4-(3-Hydroxyphenyl)benzaldehyde, both *H and 3C NMR provide unambiguous evidence
for its constitution.

Proton (*H) NMR Spectroscopy

Proton NMR provides detailed information about the chemical environment of hydrogen atoms
in the molecule. The expected spectrum is characterized by distinct signals for the aldehydic
proton, the phenolic hydroxyl proton, and the aromatic protons on both phenyl rings.

A standardized protocol for acquiring high-quality *H NMR data is crucial for accurate
interpretation.

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a
suitable deuterated solvent (e.g., DMSO-ds). The choice of DMSO-de is strategic; its ability to
form hydrogen bonds with the phenolic proton allows for its observation, which might
otherwise be broadened or exchanged in other solvents like CDCls.

e Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.[1] Higher field strengths
provide better signal dispersion, which is critical for resolving the complex multiplets in the
aromatic region.

e Acquisition Parameters:
o Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
o Employ a standard pulse sequence (e.g., 'zg30").

o Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
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o Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00
ppm).[1]

» Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID) to obtain the final spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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